molecular formula C25H31N3O2 B2456337 1-(1-(Benzofuran-2-ylmethyl)piperidin-4-yl)-4-(3-methoxyphenyl)piperazine CAS No. 2034524-30-4

1-(1-(Benzofuran-2-ylmethyl)piperidin-4-yl)-4-(3-methoxyphenyl)piperazine

Cat. No.: B2456337
CAS No.: 2034524-30-4
M. Wt: 405.542
InChI Key: CHDNJZIQNCELLU-UHFFFAOYSA-N
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Description

1-(1-(Benzofuran-2-ylmethyl)piperidin-4-yl)-4-(3-methoxyphenyl)piperazine is a complex organic compound that features a benzofuran moiety, a piperidine ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(Benzofuran-2-ylmethyl)piperidin-4-yl)-4-(3-methoxyphenyl)piperazine typically involves multiple steps:

    Formation of Benzofuran-2-ylmethyl Intermediate: This step involves the reaction of benzofuran with a suitable alkylating agent to form the benzofuran-2-ylmethyl intermediate.

    Piperidine Ring Formation: The intermediate is then reacted with piperidine under controlled conditions to form the piperidin-4-yl derivative.

    Coupling with 3-Methoxyphenylpiperazine: Finally, the piperidin-4-yl derivative is coupled with 3-methoxyphenylpiperazine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1-(Benzofuran-2-ylmethyl)piperidin-4-yl)-4-(3-methoxyphenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The benzofuran moiety can be oxidized to form benzofuran-2-carboxylic acid derivatives.

    Reduction: The piperidine ring can be reduced to form piperidine derivatives with different degrees of saturation.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used under basic conditions.

Major Products

    Oxidation: Benzofuran-2-carboxylic acid derivatives.

    Reduction: Saturated piperidine derivatives.

    Substitution: Phenyl derivatives with various substituents replacing the methoxy group.

Scientific Research Applications

1-(1-(Benzofuran-2-ylmethyl)piperidin-4-yl)-4-(3-methoxyphenyl)piperazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(1-(Benzofuran-2-ylmethyl)piperidin-4-yl)-4-(3-methoxyphenyl)piperazine involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with neurotransmitter receptors, enzymes, or ion channels.

    Pathways Involved: The compound could modulate signaling pathways related to neurotransmission, inflammation, or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    1-(Benzofuran-2-ylmethyl)piperidine: Lacks the methoxyphenyl group.

    4-(3-Methoxyphenyl)piperazine: Lacks the benzofuran moiety.

    1-(1-(Benzofuran-2-ylmethyl)piperidin-4-yl)piperazine: Lacks the methoxy group on the phenyl ring.

Uniqueness

1-(1-(Benzofuran-2-ylmethyl)piperidin-4-yl)-4-(3-methoxyphenyl)piperazine is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of the benzofuran moiety, piperidine ring, and methoxyphenyl group allows for a diverse range of interactions and applications that are not possible with simpler analogs.

Properties

IUPAC Name

1-[1-(1-benzofuran-2-ylmethyl)piperidin-4-yl]-4-(3-methoxyphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H31N3O2/c1-29-23-7-4-6-22(18-23)28-15-13-27(14-16-28)21-9-11-26(12-10-21)19-24-17-20-5-2-3-8-25(20)30-24/h2-8,17-18,21H,9-16,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHDNJZIQNCELLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)C3CCN(CC3)CC4=CC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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